molecular formula C9H10O B1216372 2-(2-Methylphenyl)oxirane CAS No. 2783-26-8

2-(2-Methylphenyl)oxirane

Cat. No.: B1216372
CAS No.: 2783-26-8
M. Wt: 134.17 g/mol
InChI Key: AUFMIJGTPFQWAN-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)oxirane, also known as this compound, is an organic compound with the molecular formula C9H10O. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a 2-methylphenyl group. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methylphenyl)oxirane can be synthesized through the Corey-Chaykovsky epoxidation method. This involves the reaction of 2-methylphenyl ketone with trimethylsulfonium iodide as an ylide precursor and crushed potassium hydroxide as a base in tert-butanol. The reaction proceeds with satisfactory to excellent yields .

Industrial Production Methods

Industrial production of this compound typically involves the epoxidation of 2-methylstyrene using peracids or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylphenyl)oxirane is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)oxirane involves the opening of the oxirane ring, which can occur through nucleophilic attack or under acidic or basic conditions. The ring strain in the oxirane makes it highly reactive, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • α-Methylstyrene oxide
  • α-Methylstyrene epoxide
  • 2-Phenyl-1,2-epoxypropane
  • 2-Phenylpropene oxide
  • Cumene, α,β-epoxy-

Uniqueness

2-(2-Methylphenyl)oxirane is unique due to the presence of the 2-methylphenyl group, which imparts specific reactivity and properties compared to other similar oxiranes. This makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

2-(2-methylphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-4-2-3-5-8(7)9-6-10-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFMIJGTPFQWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90950505
Record name 2-(2-Methylphenyl)oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2783-26-8
Record name 2-(2-Methylphenyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2783-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methylphenyl)oxirane
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Record name 2-(2-Methylphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90950505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methylphenyl)oxirane
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Synthesis routes and methods

Procedure details

Sodium hydride (57%) (4.84 g., 0.115 mole) previously washed with hexane was stirred with dry dimethylsulfoxide (70 ml) at 65°-70° for 2 hours under argon. The mixture was diluted with dry THF (70 ml), cooled to -5° and trimethylsulfonium iodide (23.5 g, 0.115 mole) in 100 ml of dry DMSO was added over a period of 3 minutes. After stirring for one minute o-tolualdehyde (11.5 g, 0.0926 mole) was added at a moderate rate while keeping the reaction mixture at 0° to -5°. The mixture was stirred at 0° for 5 minutes and at room temperature for 1 hour, diluted with 500 ml of ice water and extracted three times with ether. The ether solution was washed with saturated sodium chloride, dried with sodium sulfate and evaporated to an oil which was distilled under reduced pressure (~0.25-0.50 mm) to give 10.25 g (83 %) of o-methylstyrene oxide as a clear liquid (b.p. 35°-38°).
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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